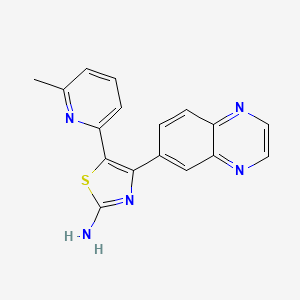

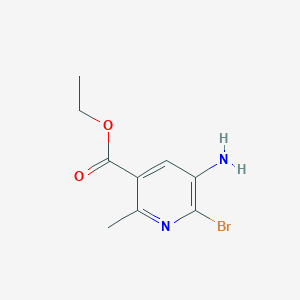

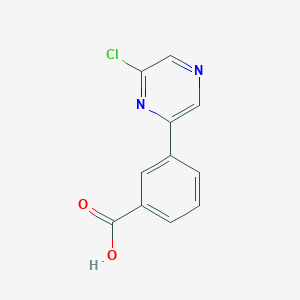

![molecular formula C50H74Br2N2 B1512750 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1095570-49-2](/img/structure/B1512750.png)

3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole” contains a total of 128 atoms. There are 74 Hydrogen atoms, 50 Carbon atoms, 2 Nitrogen atoms, and 2 Bromine atoms .

Molecular Structure Analysis

This molecule contains a total of 132 bonds; 58 non-H bonds, 24 multiple bonds, 28 rotatable bonds, 24 aromatic bonds, 2 five-membered rings, and 3 six-membered rings .Mechanism of Action

Target of Action

The primary targets of 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole are organic semiconductors . These targets play a crucial role in the field of organic electronics .

Mode of Action

This compound interacts with its targets through π–π stacking . This interaction is facilitated by the compound’s π electron-rich and extended structure . The compound is highly active in electrophilic substitution reactions, where hydrogen atoms in specific positions can be easily replaced by many functional groups .

Biochemical Pathways

The compound affects the biochemical pathways related to the performance of organic semiconductor materials . The changes in these pathways result in alterations in the structure and packing of molecules in the crystal, which is indispensable in the design of high-performance organic semiconductor materials .

Pharmacokinetics

Its structural similarity to other indolocarbazole derivatives suggests that it may have similar adme properties .

Result of Action

The action of this compound results in changes in the structure and packing of molecules in the crystal of organic semiconductors . These changes can enhance the performance of organic semiconductor materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound possesses a relatively wide bandgap and a low highest occupied molecular orbital (HOMO), which endow it with much higher oxidative stability in air than pentacene . This enables low-cost fabrication under ambient conditions .

properties

IUPAC Name |

3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74Br2N2/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-47-33-41(51)29-31-43(47)45-36-50-46(35-49(45)53)44-32-30-42(52)34-48(44)54(50)38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVAWJIRVXGPCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CC(CCCCCC)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856361 |

Source

|

| Record name | 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1095570-49-2 |

Source

|

| Record name | 3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

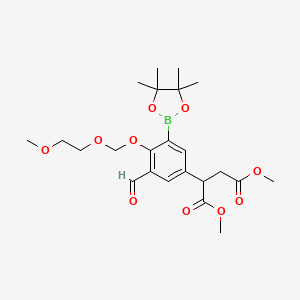

![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)